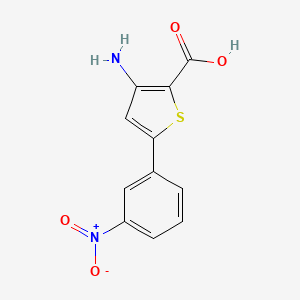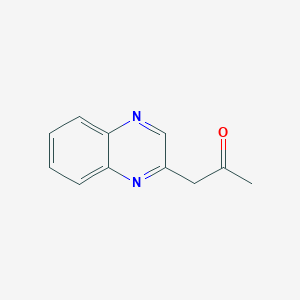
1-(Quinoxalin-2-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Quinoxalin-2-yl)propan-2-one is a chemical compound with the molecular formula C11H10N2O. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Quinoxalin-2-yl)propan-2-one can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by further functionalization. For instance, the reaction of o-phenylenediamine with acetylacetone under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of quinoxaline derivatives often focuses on optimizing reaction conditions to achieve high yields and purity. Methods such as microwave-assisted synthesis and green chemistry approaches have been explored to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions: 1-(Quinoxalin-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
科学的研究の応用
Biology: Quinoxaline derivatives have shown promise as antimicrobial, antiviral, and anticancer agents.
Industry: Quinoxaline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(Quinoxalin-2-yl)propan-2-one and its derivatives involves interactions with various molecular targets and pathways. For instance, some quinoxaline derivatives have been found to inhibit enzymes such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication, respectively . These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Structurally related to quinoxaline and exhibits similar chemical properties.
Phthalazine: Another isomeric compound with comparable biological activities.
Uniqueness: 1-(Quinoxalin-2-yl)propan-2-one stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propan-2-one group can enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development .
特性
CAS番号 |
16310-39-7 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
1-quinoxalin-2-ylpropan-2-one |
InChI |
InChI=1S/C11H10N2O/c1-8(14)6-9-7-12-10-4-2-3-5-11(10)13-9/h2-5,7H,6H2,1H3 |
InChIキー |
QHEWRORTYBGVAM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=NC2=CC=CC=C2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



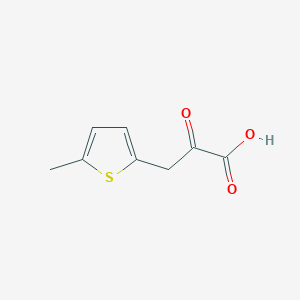
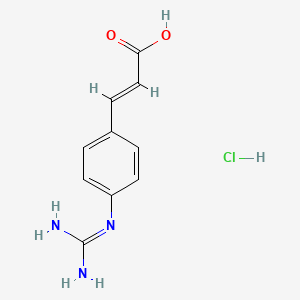

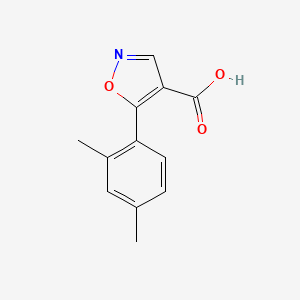
![N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide](/img/structure/B13523635.png)
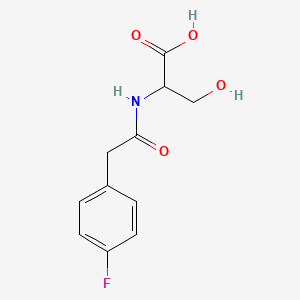
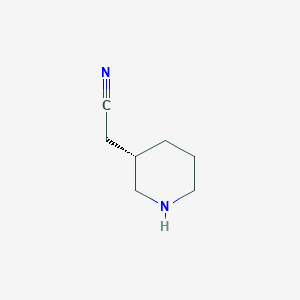
![methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate](/img/structure/B13523683.png)
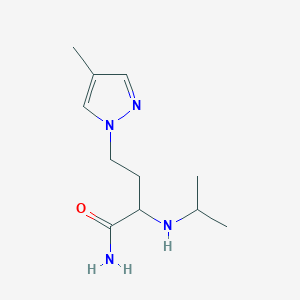
![(3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronic acid](/img/structure/B13523694.png)
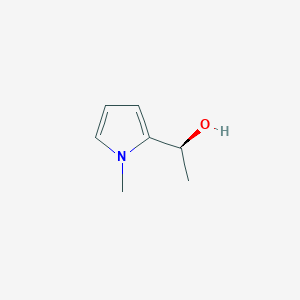
![ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13523700.png)
